molecular formula C18H22N6O2S3 B2545925 N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392318-93-3

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2545925
CAS No.: 392318-93-3
M. Wt: 450.59
InChI Key: FJYIEDOWFUPYQE-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring two 1,3,4-thiadiazole rings bridged by a sulfanyl group, with one thiadiazole substituted by a 5-methylcarbamoyl moiety and the other linked to an adamantane-1-carboxamide group. Its synthesis likely involves cyclization of thiosemicarbazide precursors derived from adamantane-1-carbohydrazide, followed by functionalization with methyl-thiadiazole components, as inferred from analogous routes in related compounds .

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S3/c1-9-21-22-15(28-9)19-13(25)8-27-17-24-23-16(29-17)20-14(26)18-5-10-2-11(6-18)4-12(3-10)7-18/h10-12H,2-8H2,1H3,(H,19,22,25)(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYIEDOWFUPYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with various reagents to introduce the carbamoyl and sulfanyl groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure combining adamantane and thiadiazole moieties. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the formation of thiadiazole derivatives can be achieved through cyclization reactions involving thioketones and hydrazines. The incorporation of the adamantane core enhances the lipophilicity and biological activity of the resulting compounds.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. The incorporation of adamantane into the structure may enhance this effect. Studies have shown that similar compounds possess activity against a range of pathogens, including bacteria and fungi .

Anti-inflammatory Effects

Compounds with thiadiazole rings have been reported to demonstrate anti-inflammatory properties. In silico studies suggest that N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.

Antiviral Activity

The adamantane scaffold is known for its antiviral properties, particularly against influenza viruses. The combination of this scaffold with thiadiazole derivatives may produce compounds with enhanced antiviral activities. Historical data indicate that similar structures have shown effectiveness against various viral strains .

Case Studies

StudyFocusFindings
Carvalho et al. (2008)Antimicrobial ActivityReported anti-trypanosomal effects of thiadiazole derivatives .
El-Emam et al. (2004)Antiviral ActivityDemonstrated efficacy against HIV using adamantane derivatives .
Recent In Silico StudyAnti-inflammatory PotentialShowed promising results as a 5-lipoxygenase inhibitor .

Mechanism of Action

The mechanism of action of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Class Melting Point Range (°C) Solubility Profile LogP (Predicted) Reference
Adamantane-thiadiazoles (I–III) 180–220 Low in water; soluble in CHCl₃/EtOH 3.5–4.2
5-(S-Alkyl)-thiadiazole-2-carboxamides 150–190 Moderate in DMSO; low in aqueous buffers 2.8–3.5
Triazole-adamantane derivatives (Ia-Ig) 160–200 Insoluble in water; soluble in n-butanol 4.0–5.1
Target Compound Not reported Expected: Low aqueous solubility; DMSO/CHCl₃ compatible ~4.8 N/A

Key Observations:

  • Adamantane derivatives consistently exhibit high LogP values (>3.5), correlating with low water solubility .
  • The sulfanyl bridge in the target compound may slightly reduce LogP compared to non-polar triazole-adamantane analogs .

Table 3: Bioactivity Comparisons

Compound Class Reported Bioactivity Mechanism/Application Reference
Adamantane-thiadiazoles (I–III) Antimicrobial (Gram-positive bacteria), enzyme inhibition Likely via thiadiazole-metal coordination
5-(S-Alkyl)-thiadiazole-2-carboxamides Antifungal activity (Candida spp.) Disruption of fungal membrane integrity
Triazole-adamantane derivatives (Ia-Ig) Antihypoxic activity (in vivo rat models) ROS scavenging; metabolic stabilization
Dichlorophenyl-thiadiazole-benzamide Herbicidal activity Inhibition of plant acetolactate synthase
Target Compound No direct data; hypothesized antimicrobial/antioxidant activity Potential dual-action via thiadiazole-adamantane synergy N/A

Key Observations:

  • Adamantane-triazole derivatives (e.g., Ia-Ig) demonstrated 40–60% reduction in hypoxic mortality in rats at 100 mg/kg, comparable to the reference drug Mexidol .
  • Thiadiazole-carboxamides (e.g., 4a) showed >90% yield in synthesis but variable bioactivity depending on substituents .

Biological Activity

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiadiazole rings : Known for their diverse biological activities.
  • Adamantane moiety : Contributes to the compound's stability and lipophilicity.

Molecular Formula

The molecular formula of the compound is C15H18N4O2S3C_{15}H_{18}N_4O_2S_3.

Antitumor Activity

Research indicates that derivatives of thiadiazole, including the studied compound, exhibit significant antitumor properties. The mechanism often involves:

  • Inhibition of DNA/RNA synthesis : The compound may inhibit enzymes necessary for nucleic acid synthesis, thereby preventing cancer cell proliferation .
  • Targeting specific kinases : The heteroatoms in the thiadiazole ring can interact with key kinases involved in tumorigenesis .

Case Studies

  • HepG-2 and A-549 Cell Lines : Studies have shown that thiadiazole derivatives can effectively inhibit the growth of liver (HepG-2) and lung (A-549) cancer cell lines in vitro .
  • Mechanism of Action : The compound's interaction with enzymes involved in DNA replication has been noted as a critical factor in its anticancer efficacy .

Antimicrobial Properties

The compound also displays antimicrobial activity against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Some derivatives have shown activity against Escherichia coli and Pseudomonas aeruginosa .

Minimum Inhibitory Concentration (MIC)

Research has reported MIC values indicating significant antibacterial activity:

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus62.5
Compound BE. coli32.6
Compound CB. subtilis50

Anti-inflammatory Effects

Emerging studies suggest that thiadiazole derivatives may possess anti-inflammatory properties, potentially through the inhibition of inflammatory cytokines and pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid synthesis.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and affecting cellular signaling pathways.

Q & A

Q. What synthetic strategies are optimal for preparing this compound with high purity and yield?

  • Methodology : Multi-step synthesis typically involves: (1) Cyclization of thiosemicarbazide derivatives with carbon disulfide to form the thiadiazole ring . (2) Nucleophilic substitution to introduce the adamantane core . (3) Sulfanyl group functionalization via condensation with carbamoyl intermediates . Optimization : Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification. Monitor reaction progress via TLC or HPLC .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm proton environments (e.g., adamantane CH₂ at δ 1.6–2.1 ppm, thiadiazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 478.66 for C₂₃H₃₀N₆O₂S₃) .
  • X-ray Crystallography : Resolve spatial arrangement of the adamantane-thiadiazole core .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported anticancer activity, and how can contradictory cytotoxicity data be resolved?

  • Mechanistic Insights :
  • The thiadiazole ring may induce apoptosis via mitochondrial pathway disruption, while the adamantane core enhances membrane permeability .
  • Conflicting IC₅₀ values (e.g., 0.37 µM in HeLa vs. 0.73 µM in A549 cells) may arise from cell-specific efflux pumps or assay conditions (e.g., serum concentration) .
    • Resolution : Standardize assays using identical protocols (e.g., MTT, 48-hour exposure, 10% FBS) and validate with flow cytometry for apoptosis markers .

Q. How does the compound’s antimicrobial activity compare to structurally related thiadiazole derivatives?

  • Comparative Analysis :
  • Replace the 5-methyl group with halogenated phenyl rings (e.g., 4-chloro) to enhance microbial target binding .
  • Data Example :
DerivativeMIC (µg/mL) vs. S. aureus
Target compound12.5
4-Chloro analog6.25
  • Method : Broth microdilution assay (CLSI guidelines) .

Q. What experimental approaches can address discrepancies in thermal stability data across studies?

  • Contradiction : Reported melting points vary (e.g., 441–443 K vs. undefined in other studies).
  • Solutions :
  • Perform differential scanning calorimetry (DSC) under inert gas (N₂) to eliminate oxidation artifacts .
  • Compare polymorphic forms via PXRD to rule out crystalline vs. amorphous phase differences .

Q. How can solubility limitations in aqueous media be mitigated for in vivo studies?

  • Strategies :
  • Use co-solvents (e.g., DMSO:PBS 1:9 v/v) or cyclodextrin-based encapsulation .
  • Synthesize sulfone derivatives via oxidation (H₂O₂, 60°C) to enhance hydrophilicity .

Methodological Guidance for Data Interpretation

Q. What computational tools are suitable for predicting binding interactions with biological targets?

  • Approach :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase domain) to model thiadiazole-adamantane interactions .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers prioritize structural modifications to optimize pharmacokinetics?

  • Key Modifications :
  • Introduce PEGylated side chains to prolong half-life .
  • Replace the methyl group on the thiadiazole with trifluoromethyl to enhance metabolic stability .

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